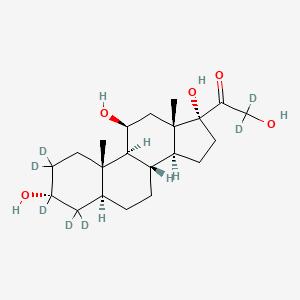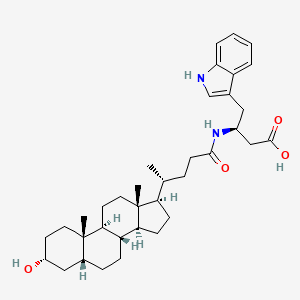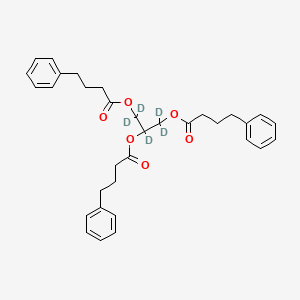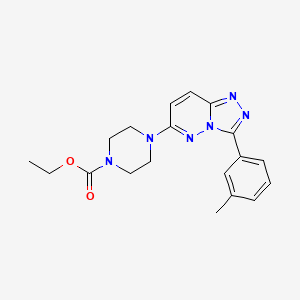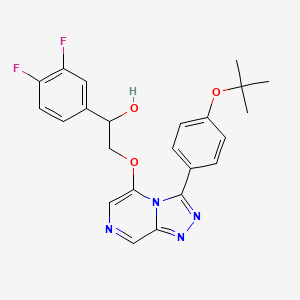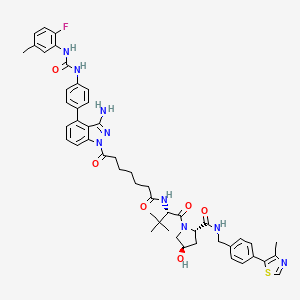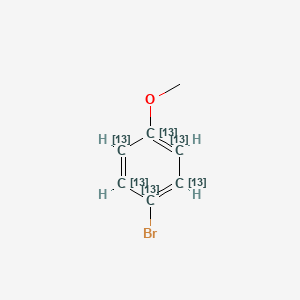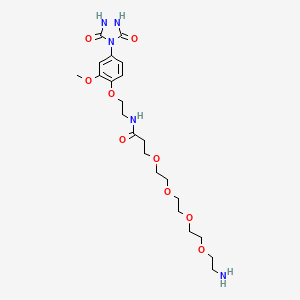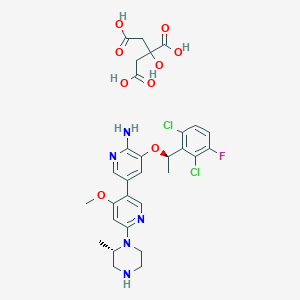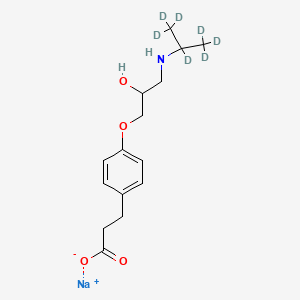
Esmolol acid-d7 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esmolol acid-d7 (sodium) is a deuterium-labeled version of Esmolol acid sodium. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Esmolol acid-d7 (sodium) involves the incorporation of deuterium into the Esmolol acid sodium molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of Esmolol acid-d7 (sodium) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Esmolol acid-d7 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Esmolol acid-d7 (sodium) into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Esmolol acid-d7 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Utilized in clinical research to investigate the effects of deuterium labeling on drug efficacy and safety.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations.
Mécanisme D'action
Esmolol acid-d7 (sodium) exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions, which helps to control heart rate and blood pressure. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Esmolol: The non-deuterated version of Esmolol acid sodium.
Metoprolol: Another beta-adrenergic blocker with similar pharmacological effects.
Atenolol: A beta-1 selective adrenergic blocker used for similar clinical indications
Uniqueness
Esmolol acid-d7 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior in biological systems .
Propriétés
Formule moléculaire |
C15H22NNaO4 |
|---|---|
Poids moléculaire |
310.37 g/mol |
Nom IUPAC |
sodium;3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate |
InChI |
InChI=1S/C15H23NO4.Na/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);/q;+1/p-1/i1D3,2D3,11D; |
Clé InChI |
FNHDZUNGJRUTFG-BGKGEVRXSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)[O-])O.[Na+] |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

